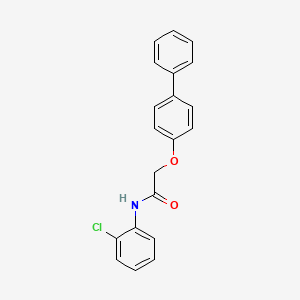

![molecular formula C21H17N3O3 B5542202 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide and related derivatives often involves one-pot multi-component reactions. A study by Satyanarayana et al. (2021) showcases the preparation of similar benzamide derivatives through a one-pot synthesis using ionic liquids as the medium, highlighting advantages such as good yields, straightforward protocols, and mild reaction conditions (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide has been elucidated using techniques such as single-crystal X-ray diffraction and theoretical calculations. For example, Gumus et al. (2018) determined the molecular structure of a closely related compound, providing insights into its geometry, electronic structure, and intermolecular interactions (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide derivatives have been explored to synthesize novel compounds with potential biological activities. Wang et al. (2015) described modifications of a similar molecule by replacing the acetamide group with alkylurea, leading to derivatives with potent anticancer effects and reduced toxicity (Wang et al., 2015).

Scientific Research Applications

Herbicidal Activity

Research by Moran (2003) has shown that compounds similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth Moran (2003).

Antimicrobial Properties

A study by Desai, Rajpara, and Joshi (2013) highlights the synthesis and antimicrobial screening of a series of compounds similar in structure to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide. These compounds demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and also showed inhibitory action against several strains of fungi Desai et al. (2013).

Chemical Synthesis Advancements

Satyanarayana et al. (2021) conducted a study involving the preparation of novel derivatives similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide using an efficient method that provides good yields and environmentally friendly conditions. This indicates the compound's relevance in advancing chemical synthesis techniques Satyanarayana et al. (2021).

Potential in Cancer Research

Wang et al. (2015) studied a compound structurally similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide, which showed significant anticancer effects and reduced toxicity when orally administered. This suggests potential applications in cancer treatment research Wang et al. (2015).

Antifungal and Antibacterial Activity

Research by Suresh, Lavanya, and Rao (2016) on similar compounds revealed significant antibacterial and antifungal activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents Suresh et al. (2016).

properties

IUPAC Name |

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-13-5-3-6-14(11-13)20(25)23-16-12-15(8-9-17(16)26-2)21-24-19-18(27-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAPPRZKWAFNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

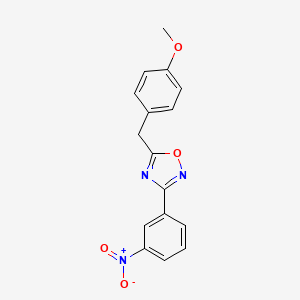

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

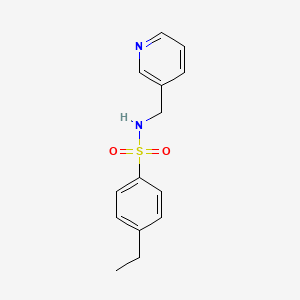

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

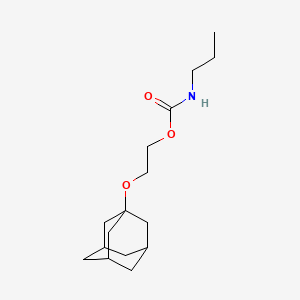

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)